molecular formula C9H12BrNO B2913065 3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole CAS No. 1877197-72-2

3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole

Cat. No.: B2913065
CAS No.: 1877197-72-2
M. Wt: 230.105
InChI Key: OBXMKGCPDTYPMH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole is a brominated heterocyclic compound featuring a 1,2-oxazole core substituted with a bromomethyl group at position 3, a cyclopropyl group at position 5, and an ethyl group at position 4. The 1,2-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The bromomethyl group (-CH2Br) introduces reactivity for nucleophilic substitution, making the compound valuable in synthetic chemistry as an alkylating agent or intermediate for functionalization .

Properties

IUPAC Name

3-(bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-7-8(5-10)11-12-9(7)6-3-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXMKGCPDTYPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1CBr)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877197-72-2
Record name 3-(bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole typically involves the bromination of a precursor compound. One common method is the bromination of 5-cyclopropyl-4-ethyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infections.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting enzyme activity or altering cellular functions. The compound may also interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole with structurally related brominated heterocycles, focusing on molecular features, reactivity, and applications:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1,2-Oxazole 3-Bromomethyl, 5-cyclopropyl, 4-ethyl (Inferred: C9H11BrN2O) ~243.10 (estimated) High steric bulk; potential intermediate for alkylation or cyclopropane-functionalized targets
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole 1,2-Oxazole 5-Bromomethyl, 3-(4-methylphenyl) C11H10BrNO 252.11 Aryl-substituted; used in Suzuki couplings or as a bioactive scaffold
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Bromomethyl, 5-isopropyl C6H9BrN2O 205.06 Oxadiazole core enhances metabolic stability; used in drug discovery
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-(3-Bromophenyl), 5-methyl C9H7BrN2O 239.07 Bromine on phenyl ring; applications in agrochemicals
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-(4-Bromomethylphenyl), 3-methyl C10H9BrN2O 253.10 Para-substituted bromomethyl; used in polymer crosslinking

Key Comparative Insights:

Heterocycle Core :

  • The 1,2-oxazole in the target compound offers distinct electronic properties compared to 1,2,4-oxadiazoles. Oxadiazoles are generally more electron-deficient and resistant to ring-opening reactions, making them preferable in medicinal chemistry for metabolic stability .

Bromomethyl Positioning: Direct attachment to the heterocycle (as in the target) increases electrophilicity compared to bromine on pendant aryl groups (e.g., ), favoring nucleophilic substitution (e.g., with amines or thiols).

Synthetic Utility :

  • The target compound’s ethyl and cyclopropyl groups may complicate synthesis due to steric challenges during cyclopropanation or alkylation. Analogous compounds with simpler substituents (e.g., methyl or phenyl) are often synthesized via [3+2] cycloadditions or halogenation of preformed heterocycles .

Physicochemical Properties :

  • The cyclopropyl and ethyl groups likely improve lipophilicity (logP ~2.5–3.0 estimated) compared to polar oxadiazoles. This could enhance membrane permeability in biological applications but reduce aqueous solubility.

For example, 5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole () has a dedicated safety data sheet highlighting precautions for inhalation and skin contact.

Research Findings and Data Gaps

  • Reactivity Studies : Bromomethyl-substituted oxazoles are understudied compared to oxadiazoles. Further research is needed to explore their utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as alkylation agents.
  • Synthetic Challenges : The cyclopropyl group’s strain may lead to ring-opening side reactions, necessitating optimized conditions for selective functionalization.

Biological Activity

3-(Bromomethyl)-5-cyclopropyl-4-ethyl-1,2-oxazole is a compound of interest due to its potential biological activities. Oxazole derivatives have been widely studied for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Antibacterial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A notable study reported that certain oxazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus
Benzothiazole derivative0.008S. pneumoniae
Thiazolidinone derivative0.046Streptococcus pyogenes

Anticancer Activity

The anticancer potential of oxazole derivatives has also been investigated. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell growth across various cell lines. In vitro studies indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving microtubule disruption and inhibition of tubulin polymerization .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundGI50 (nM)Cell Line
This compoundTBDMCF-7 (Breast Cancer)
1,3-Oxazole sulfonamide44.7Leukemia Cell Lines
Novel oxazole derivative48.8Various Tumor Lines

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Microtubule Disruption : The anticancer activity is likely linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in treating infections and cancer:

  • Case Study on Antibacterial Efficacy : A recent investigation demonstrated that a related oxazole compound significantly reduced bacterial load in infected animal models when administered at low doses .
  • Case Study on Anticancer Properties : Another study reported that an oxazole derivative showed potent antitumor activity in vivo, leading to tumor regression in xenograft models .

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